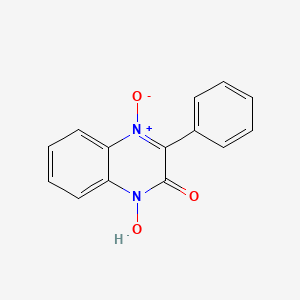

1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide is a quinoxaline derivative, a class of compounds known for their varied chemical reactions and significant biological activities. These compounds are structurally related to quinolines and quinazolinones, which are known for their anticancer and antimicrobial activities.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including structures similar to 1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide, typically involves reactions like nucleophilic substitution and cyclization. For example, quinoxaline derivatives are formed through reactions involving acetyl chloride leading to chloro compounds, indicating a unique chlorine substitution reaction (Ahmad, Habib, Ziauddin, & Bashir, 1965). Another synthesis pathway involves the Beirut reaction from benzofurazan N-oxide derivatives (Xu, Wu, Yao, & Jiang, 2011).

Molecular Structure Analysis

Quinoxaline derivatives display a range of molecular structures due to the presence of various functional groups. The structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, a related compound, has been confirmed by single-crystal X-ray diffraction, highlighting the typical features of quinoxaline oxides (Xu, Wu, Yao, & Jiang, 2011).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, such as nucleophilic substitution and electrophilic addition. For example, reactions with acetic anhydride result in the formation of acetoxy-quinoxalinones and subsequent hydrolysis yields hydroxy-quinoxalinones (Ahmed, Qureshi, Habib, & Farooqi, 1987).

Scientific Research Applications

Chemical Reactions and Synthesis

1-Hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide and its derivatives are involved in various chemical reactions and synthetic processes. Studies have shown that these compounds can undergo unusual chlorine substitution reactions, where instead of forming the expected acetyl derivative, a chloro compound is formed with simultaneous loss of the N-oxide function. This nucleophilic chlorination mechanism suggests a specific directionality of chlorine substitution influenced by the oxygen function at position 3 of the 2-substituted quinoxaline 1-oxides (Ahmad et al., 1965). Additionally, quinoxaline 1,4-dioxides react with acetic anhydride to yield 1-acetoxy-2(1H)-quinoxalinone, which is prone to hydrolysis, forming 1-hydroxy-2(1H)-quinoxalinone. This reaction pathway involves novel rearrangements and provides insight into the reactivity of quinoxaline derivatives (Ahmed et al., 1987).

Biological Activity and Applications

Quinoxalinone derivatives, including 1-hydroxy-3-phenyl-2(1H)-quinoxalinone 4-oxide, have shown significant biological activities. For instance, 2-phenyl-3-hydroxy-4(1H)-quinolinones, structurally related to quinoxalinones, have been investigated for their inhibitory effects on topoisomerase, gyrase, and IMPDH, demonstrating anticancer activity in vitro and immunosuppressive properties. These findings suggest potential therapeutic applications of quinoxalinone derivatives in treating various diseases (Hradil et al., 2009).

Environmental and Catalytic Processes

Quinoxalinone derivatives are also involved in environmental and catalytic processes. Research has shown that organic N-oxides, including quinoxalinone N-oxides, exhibit high reactivity toward manganese oxide (MnO2), leading to transformations that involve N-oxide deoxygenation and alpha-C hydroxylation. This reactivity indicates a potential role for quinoxalinone derivatives in environmental degradation pathways and offers insights into their behavior in natural settings (Zhang & Huang, 2005).

properties

IUPAC Name |

1-hydroxy-4-oxido-3-phenylquinoxalin-4-ium-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-14-13(10-6-2-1-3-7-10)15(18)11-8-4-5-9-12(11)16(14)19/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSWQXLDSCUOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hydroxy-3-phenylquinoxalin-2(1H)-one 4-oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)

![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)

![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)

![1-[2-(4-chlorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5587813.png)

![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)

![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![methyl 5-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)-2-furoate](/img/structure/B5587841.png)

![1-ethyl-6-hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B5587852.png)

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)